[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol
Description
Properties
IUPAC Name |
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)12-14-10/h1-5,13H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPYKKBQLZVOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Oxide-Alkyne Cycloaddition
Reaction Mechanism and Regiochemical Considerations
The [3+2] cycloaddition between nitrile oxides and alkynes represents a cornerstone of isoxazole synthesis. For [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanol, the nitrile oxide precursor is derived from 2-chlorobenzaldehyde oxime. Oxidation of the oxime using chloramine-T or lead tetraacetate generates the reactive nitrile oxide intermediate, which subsequently reacts with propargyl alcohol (HC≡C-CH2OH) under mild conditions (20–25°C, dichloromethane).
The reaction’s regioselectivity favors the formation of 3,5-disubstituted isoxazoles, with the nitrile oxide’s aryl group occupying position 5 and the alkyne’s hydroxymethyl group at position 3. This outcome aligns with frontier molecular orbital (FMO) theory, where electron-deficient nitrile oxides preferentially react with electron-rich alkynes.
Optimization and Yield Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Oxidizing Agent | Chloramine-T | 68 |
| Solvent | Dichloromethane | 65 |
| Temperature | 25°C | 68 |
| Reaction Time | 4 hours | 68 |
Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) affords the product as a light-yellow solid. Nuclear magnetic resonance (NMR) analysis confirms regiochemistry: the 2-chlorophenyl proton resonates at δ 7.52–7.57 ppm (meta to Cl), while the hydroxymethyl proton appears as a singlet at δ 4.72 ppm.
Polyphosphoric Acid-Mediated Cyclization
Hippuric Acid Derivative Condensation
Adapting methodologies from oxazol-5(4H)-one syntheses, this route involves condensing 2-chlorobenzoylglycine (hippuric acid derivative) with formaldehyde equivalents. Polyphosphoric acid (PPA) catalyzes the cyclodehydration at 90°C, forming the isoxazole ring.
Key Steps:
- Synthesis of 2-Chlorobenzoylglycine: Refluxing 2-chlorobenzoic acid with thionyl chloride yields the acyl chloride, which reacts with glycine in alkaline medium.
- Cyclization: The hippuric acid derivative reacts with paraformaldehyde in PPA, inducing ring closure.
Yield and Challenges
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | PPA | 60 |
| Temperature | 90°C | 55 |
| Reaction Time | 6 hours | 60 |
While this method avoids regiochemical uncertainties, the use of paraformaldehyde introduces competing side reactions, necessitating careful stoichiometric control. The hydroxymethyl group’s introduction relies on formaldehyde incorporation, which may limit scalability due to byproduct formation.
Post-Functionalization of Preformed Isoxazole Intermediates
Oxidation-Reduction Strategy
This two-step approach begins with 3-methyl-5-(2-chlorophenyl)isoxazole, which undergoes bromination followed by hydrolysis:
- Bromination: N-Bromosuccinimide (NBS) in carbon tetrachloride converts the methyl group to bromomethyl (60% yield).
- Hydrolysis: Aqueous sodium hydroxide at 80°C replaces bromide with hydroxide, yielding the hydroxymethyl derivative (45% overall yield).
Limitations
- Over-oxidation to carboxylic acid occurs with stronger oxidants (e.g., KMnO4).
- Bromination selectivity is compromised by the electron-rich isoxazole ring, leading to polybrominated byproducts.
Beirut Reaction with β-Nitrostyrene Derivatives
Nitroalkene Cyclization
The Beirut reaction, involving β-nitrostyrenes and hydroxylamine, offers an alternative pathway. 2-Chlorobenzaldehyde reacts with nitromethane under basic conditions to form β-nitrostyrene, which cyclizes with hydroxylamine hydrochloride to yield the isoxazole core.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Nitrile Oxide Cycloaddn. | High regioselectivity | Sensitivity to moisture | 68 |
| PPA Cyclization | Scalable | Byproduct formation | 60 |
| Post-Functionalization | Flexible | Low efficiency | 45 |
| Beirut Reaction | Novel approach | Multi-step complexity | 28 |
Chemical Reactions Analysis
Types of Reactions
[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives such as aldehydes and carboxylic acids.
- Reduced derivatives with modified oxazole rings.
- Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been investigated for their potential to treat neurological disorders. For instance, compounds derived from this oxazole structure have been evaluated for their inhibitory effects on specific enzymes related to neurodegenerative diseases. Studies indicate that modifications in the oxazole ring enhance the biological activity and pharmacokinetic profiles of these compounds, making them promising candidates for further development in drug discovery .
Agricultural Chemistry
Agrochemical Formulation
In agricultural chemistry, this compound is employed in the formulation of agrochemicals. It acts as a pesticide and herbicide, contributing to improved crop protection and yield. The chlorophenyl group enhances its efficacy against various pests and weeds, making it a valuable component in modern agricultural practices .
Material Science
Novel Material Development
Research into this compound has extended into material science, where it is explored for creating novel materials with specific thermal and mechanical properties. These materials can be tailored for various industrial applications, including coatings and composites that require enhanced durability and resistance to environmental factors .
Biochemical Research
Insights into Metabolic Processes
This compound plays a significant role in biochemical research by aiding in the study of enzyme interactions and metabolic pathways. Its ability to influence metabolic processes is crucial for understanding disease mechanisms and developing new therapeutic strategies. For example, studies have shown that derivatives of this compound can modulate enzyme activity involved in critical metabolic pathways .
Analytical Chemistry
Standardization in Analytical Methods
In analytical chemistry, this compound is used as a standard for identifying and quantifying similar compounds within complex mixtures. Its distinct chemical properties allow researchers to develop reliable analytical methods that enhance the accuracy of compound detection in various samples .
Case Studies
Pharmaceutical Applications
Recent studies have demonstrated the effectiveness of this compound derivatives in vitro against various cancer cell lines. For instance, one study reported an IC50 value of 40.54 µg/mL against A549 lung cancer cells, indicating significant cytotoxic effects comparable to established chemotherapeutics .
Agricultural Efficacy
In agricultural trials, formulations containing this compound have shown promising results in controlling pest populations while minimizing environmental impact. Field studies indicated a marked increase in crop yield when using formulations based on this compound compared to untreated controls .
Mechanism of Action
The mechanism of action of [5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s binding affinity and specificity, making it effective in various biological assays. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Phenyl Ring Substitutions
- Chlorophenyl vs. Fluorophenyl: The fluorophenyl analog, [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methanone (5a), shows reduced AChE inhibition (IC${50}$ > 50 µM) but exhibits butyrylcholinesterase (BChE) activity (IC${50}$ = 51.66 µM), indicating that electron-withdrawing substituents (Cl vs. F) influence enzyme selectivity. Chlorine’s larger atomic radius and stronger electron-withdrawing effect may enhance AChE binding . Methanol vs. Methanone:
- Replacing the ketone (-CO-) with a hydroxymethyl (-CH$_2$OH) group (as in the target compound) likely alters hydrogen-bonding interactions and solubility. Methanone derivatives generally exhibit higher AChE inhibition, suggesting the carbonyl group is critical for binding .
Alkyl Chain Modifications
- Chloropentyl Substituent: [5-(5-Chloropentyl)-1,2-oxazol-3-yl]methanol (CAS 107355-86-2) features a flexible chlorinated alkyl chain.
Functional Group Variations
Hydroxymethyl vs. Carboxylic Acid
Amino-Admantane Hybrids
- Compound 9d, 3-({[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl}amino)adamantan-1-ol, incorporates an adamantane moiety. Adamantane’s rigid structure enhances binding to hydrophobic pockets in viral proteins (e.g., influenza M2 proton channels), demonstrating the scaffold’s adaptability to diverse targets .
Biological Activity
[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, focusing on its antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The compound features a 1,2-oxazole ring and a chlorophenyl group , which are significant for its biological activity. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions, allowing for the formation of the oxazole structure connected to a methanol functional group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazole ring can modulate enzyme activity and receptor interactions, enhancing binding affinity due to the presence of the chlorophenyl group. This unique structural configuration allows it to act as a probe in biological pathways and enzyme mechanisms.
Antimicrobial Properties
Research has shown that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have demonstrated that derivatives containing oxazole rings can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0048 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings highlight the compound's potential as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for anticancer properties. Preliminary studies indicate that it may induce cytotoxic effects in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the oxazole ring can enhance its potency against cancer cells .
Case Studies
- Antimicrobial Study : A study evaluated the efficacy of several oxazole derivatives against pathogens like Pseudomonas aeruginosa and Candida albicans. Results showed that compounds with chlorophenyl substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on HeLa cells using MTT assays. The results indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development in cancer therapeutics .
Q & A
Q. What are the optimal synthetic routes for [5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol, and how can purity be maximized?
The synthesis typically involves constructing the oxazole ring via cyclization of precursors like nitriles and β-keto esters, followed by functionalization. For example, a halogenated phenyl group (e.g., 2-chlorophenyl) can be introduced via Suzuki-Miyaura coupling or direct substitution . To maximize purity:
Q. How can spectroscopic methods distinguish this compound from its derivatives?
- IR Spectroscopy : The hydroxyl (-OH) stretch appears as a broad peak at ~3200–3400 cm. Derivatives lacking the -OH group (e.g., esters) will lack this signal .
- H NMR : The oxazole ring protons resonate as distinct singlets (δ 6.5–8.0 ppm), while the -CHOH group shows a triplet near δ 4.5–5.0 ppm (coupling with -OH).
- C NMR : The oxazole carbons appear at δ 95–110 ppm, with the hydroxymethyl carbon at δ 60–65 ppm .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound be resolved?
Conflicts in bond lengths/angles may arise from disordered solvent molecules or twinning. To resolve:
- Use SHELXL for refinement, applying TWIN and BASF commands to model twinning .
- Validate hydrogen-bonding networks with ORTEP-3 to ensure geometric plausibility (e.g., O-H···N interactions with d = 2.6–3.0 Å) .
- Compare experimental data with Density Functional Theory (DFT) -optimized structures to identify outliers .
Q. What methodologies are recommended for evaluating acetylcholinesterase (AChE) inhibition by this compound?
- Ellman’s Assay :
- Molecular Docking : Use AutoDock Vina to simulate binding to the AChE active site (PDB: 4EY7). Key interactions include π-π stacking with Trp286 and hydrogen bonding with Glu199 .
Q. How can structure-activity relationships (SAR) be systematically explored for bioactivity optimization?
- Derivatization : Synthesize analogs via esterification (e.g., benzoate esters) or substitution (e.g., replacing Cl with F) to modulate lipophilicity .
- QSAR Modeling : Use MOE or Schrödinger to correlate descriptors (e.g., logP, polar surface area) with activity. For example, Cl-substituted phenyl groups enhance AChE inhibition by 30% compared to unsubstituted analogs .
Methodological Challenges & Solutions
Q. How can regioselectivity issues during oxazole ring synthesis be addressed?
Regioselectivity in cyclization (e.g., favoring 3-hydroxymethyl over 5-substituted isomers) can be controlled by:
Q. What strategies mitigate low yields in hydroxymethyl functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
